C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide
Brand Name: Vulcanchem
CAS No.: 189633-60-1
VCID: VC0071798
InChI: InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H21NO11
Molecular Weight: 391.329

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide

CAS No.: 189633-60-1

Cat. No.: VC0071798

Molecular Formula: C15H21NO11

Molecular Weight: 391.329

* For research use only. Not for human or veterinary use.

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide - 189633-60-1

Specification

CAS No. 189633-60-1
Molecular Formula C15H21NO11
Molecular Weight 391.329
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1
Standard InChI Key UQCDSFPUJABSNF-NLRWUALESA-N
SMILES CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator